molecular formula C11H16FN3O B12071429 3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide

3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide

Cat. No.: B12071429
M. Wt: 225.26 g/mol
InChI Key: POABRCIILXBFSI-UHFFFAOYSA-N
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Description

3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide is a synthetic organic compound with the molecular formula C12H19N3O It is characterized by the presence of an amino group, a dimethylaminoethyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-nitrobenzoic acid and 2-(dimethylamino)ethylamine.

    Reduction: The nitro group of 5-fluoro-2-nitrobenzoic acid is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 5-fluoro-2-aminobenzoic acid is then reacted with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide
  • 3-chloro-N-[2-(dimethylamino)ethyl]benzamide
  • N-methyl-2-(methylamino)benzamide hydrochloride

Uniqueness

3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H16FN3O

Molecular Weight

225.26 g/mol

IUPAC Name

3-amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide

InChI

InChI=1S/C11H16FN3O/c1-15(2)4-3-14-11(16)8-5-9(12)7-10(13)6-8/h5-7H,3-4,13H2,1-2H3,(H,14,16)

InChI Key

POABRCIILXBFSI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC(=C1)F)N

Origin of Product

United States

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